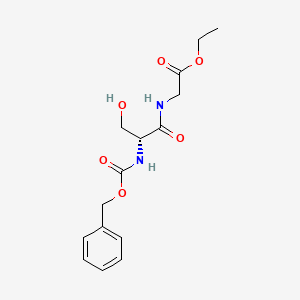

Z-SER-GLY-OET

Description

Significance of Protected Dipeptide Scaffolds in Modern Chemical Biology and Material Science

Protected dipeptide scaffolds are fundamental building blocks in the construction of larger peptides and peptidomimetics. chemimpex.commdpi.com Their importance stems from the ability to control the sequence and stereochemistry of the final peptide product, which is crucial for its biological activity and structural integrity. wiley-vch.deresearchgate.net In chemical biology, these scaffolds are instrumental in creating synthetic peptides for studying protein-protein interactions, enzyme mechanisms, and developing new therapeutic agents. chemimpex.comnih.gov The defined structure of protected dipeptides allows for the systematic exploration of how specific amino acid sequences influence biological function. dergipark.org.tr

In material science, the self-assembly properties of dipeptides are of particular interest. acs.org Protected dipeptides can form well-ordered nanostructures such as hydrogels, which have applications in drug delivery, tissue engineering, and 3D cell culture. dergipark.org.tracs.orgfrontiersin.org The nature of the amino acid side chains and the protecting groups can be tuned to control the physical and chemical properties of these materials, such as their biocompatibility, biodegradability, and responsiveness to stimuli. acs.org The use of protected dipeptides offers a modular approach to designing novel biomaterials with tailored functionalities. mdpi.com

Overview of Z-SER-GLY-OET as a Model Compound and Synthetic Intermediate

This compound serves as an excellent model compound for various studies in peptide chemistry. vulcanchem.com Its structure, containing the hydrophilic serine residue and the simple glycine (B1666218) residue, allows for the investigation of fundamental aspects of peptide conformation, hydrogen bonding (due to the hydroxyl group of serine), and solubility. vulcanchem.com The presence of the well-defined Z and OEt protecting groups facilitates its use in methodological studies, such as the development of new coupling reagents or deprotection strategies. vulcanchem.com

As a synthetic intermediate, this compound is a valuable building block for the creation of larger, more complex peptides containing the Ser-Gly motif. chemimpex.comvulcanchem.com This dipeptide unit is found in numerous biologically active proteins and peptides. The protected nature of this compound allows for its controlled incorporation into a growing peptide chain through either N-terminal deprotection of the Z group or C-terminal deprotection of the ethyl ester. vulcanchem.com This strategic use of this compound simplifies the synthesis of larger target molecules, making it an important component in the arsenal (B13267) of peptide chemists. chemimpex.com

Chemical and Physical Properties of this compound

The compound this compound is scientifically identified as ethyl 2-[[(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate. vulcanchem.com Its unique identity in chemical databases is confirmed by its CAS Registry Number: 4526-93-6. vulcanchem.com

| Property | Value |

| Molecular Formula | C₁₅H₂₀N₂O₆ vulcanchem.com |

| Molecular Weight | 324.33 g/mol vulcanchem.com |

| Appearance | White fine flowing powder chemimpex.com |

| Purity | ≥ 99% (TLC) chemimpex.com |

| Storage Conditions | 0 - 8 °C chemimpex.com |

Synthesis of this compound

The synthesis of this compound is typically achieved through solution-phase peptide synthesis. vulcanchem.com This method involves the formation of a peptide (amide) bond between two appropriately protected amino acid derivatives. vulcanchem.com

A common synthetic route involves:

Starting Materials : N-benzyloxycarbonyl-L-serine (Z-Ser-OH) as the N-terminal component and glycine ethyl ester (Gly-OEt) as the C-terminal component. vulcanchem.com

Coupling Reaction : A suitable coupling reagent is employed to facilitate the formation of the amide bond between the carboxyl group of Z-Ser-OH and the amino group of Gly-OEt. vulcanchem.com Modern coupling reagents, such as those based on carbodiimides (e.g., DCC) often in the presence of additives like N-hydroxybenzotriazole (HOBt), or hypervalent iodine(III) compounds, can be used to achieve high yields, typically ranging from 60-90% for similar dipeptide structures. vulcanchem.comgoogle.com

Research Findings on this compound

Protected dipeptides like this compound are frequently utilized as model systems to explore fundamental principles of peptide structure and interactions. vulcanchem.com The serine-glycine sequence is of particular interest due to the hydroxyl side chain of serine, which can engage in hydrogen bonding and influence the local conformation and folding patterns of peptides. vulcanchem.com

As a building block, this compound is instrumental in the synthesis of larger peptides and peptidomimetics. chemimpex.comvulcanchem.com The strategic placement of the Z-group on the N-terminus and the ethyl ester on the C-terminus enables controlled, stepwise peptide elongation. vulcanchem.com Selective removal of either protecting group allows for the extension of the peptide chain in a specific direction. vulcanchem.com

| Research Application | Description |

| Peptide Synthesis | Serves as a key building block for constructing larger peptides containing the Ser-Gly sequence. chemimpex.com |

| Biochemical Studies | Used in biochemical assays to investigate enzyme activities and protein interactions. chemimpex.com |

| Structural Studies | Acts as a model compound to study peptide conformation and the influence of the serine hydroxyl group on folding. vulcanchem.com |

Structure

3D Structure

Properties

CAS No. |

4526-93-6 |

|---|---|

Molecular Formula |

C15H20N2O6 |

Molecular Weight |

324.33 g/mol |

IUPAC Name |

ethyl 2-[[(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate |

InChI |

InChI=1S/C15H20N2O6/c1-2-22-13(19)8-16-14(20)12(9-18)17-15(21)23-10-11-6-4-3-5-7-11/h3-7,12,18H,2,8-10H2,1H3,(H,16,20)(H,17,21)/t12-/m1/s1 |

InChI Key |

ZOONJGSLKPDXCV-GFCCVEGCSA-N |

SMILES |

CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |

sequence |

SG |

Origin of Product |

United States |

Synthesis Methodologies of N Benzyloxycarbonyl L Seryl Glycine Ethyl Ester

Solution-Phase Synthetic Routes for Z-SER-GLY-OET

Solution-phase peptide synthesis, though often supplanted by solid-phase techniques for longer peptides, remains a valuable method for the production of shorter peptide fragments like this compound. wikipedia.org This approach allows for the purification of intermediates at each step, ensuring high purity of the final product.

Classical Coupling Reagent Protocols (e.g., DCC/HOBt, TBTU, FTNB-mediated)

The formation of the peptide bond between N-benzyloxycarbonyl-L-serine (Z-Ser-OH) and glycine (B1666218) ethyl ester (H-Gly-OEt) is typically facilitated by coupling reagents that activate the carboxylic acid group of Z-Ser-OH.

One of the most common methods involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). bachem.comnih.govstackexchange.com The reaction proceeds by the activation of the carboxyl group of Z-Ser-OH by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea. The addition of HOBt mitigates these side reactions by converting the O-acylisourea into an active ester of HOBt, which is less reactive but more stable and less susceptible to racemization. nih.govnih.gov This active ester then reacts with the amino group of H-Gly-OEt to form the desired dipeptide, this compound. The main byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be removed by filtration. bachem.com

Uronium/aminium-based reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also efficient coupling agents. nih.govuni-regensburg.de TBTU directly converts the carboxylic acid into a HOBt ester in the presence of a base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), which then reacts with the amine component. This method is known for its high efficiency and rapid reaction times.

Another class of reagents includes those that generate fluoronitrophenyl active esters. For instance, 1-fluoro-2,4,6-trinitrobenzene (B1194986) (FTNB) can be used to mediate peptide coupling. The mechanism involves the formation of a highly reactive trinitrophenyl (TNP) ester of the carboxylic acid, which then readily undergoes aminolysis.

Table 1: Comparison of Common Coupling Reagents

| Reagent System | Advantages | Disadvantages |

|---|---|---|

| DCC/HOBt | Inexpensive, effective at reducing racemization. bachem.comnih.gov | Formation of insoluble DCU byproduct can complicate purification. bachem.com Potential for allergic reactions to DCC. |

| TBTU | High coupling efficiency, fast reaction times, simple purification. nih.govuni-regensburg.de | Higher cost compared to DCC. Potential for guanidinylation of the N-terminus. |

| FTNB-mediated | Generates highly reactive esters. | Can be highly sensitive and potentially explosive. Limited use in modern peptide synthesis. |

Segment Condensation Strategies Utilizing this compound

Segment condensation is a strategy for synthesizing longer peptides by coupling pre-synthesized peptide fragments. wikipedia.orgnih.govchempep.com this compound can serve as a C-terminal protected dipeptide fragment in such a strategy. For example, after the removal of the N-terminal Z-group from another peptide fragment, it can be coupled with this compound to form a larger peptide. This approach is particularly useful for synthesizing peptides that are difficult to assemble through stepwise elongation due to issues like aggregation. wikipedia.org The challenge in segment condensation is the risk of racemization at the C-terminal amino acid of the activated peptide fragment.

Role of this compound in Fragment Coupling and Ligation

In fragment coupling, this compound can be deprotected at its C-terminus (saponification of the ethyl ester) to yield Z-Ser-Gly-OH. This dipeptide can then be activated and coupled to the N-terminus of another peptide or amino acid ester. Conversely, the N-terminal Z-group of this compound can be removed through hydrogenolysis to yield H-Ser-Gly-OEt, which can then be coupled with an N-protected amino acid or peptide fragment. chempep.com

Chemical ligation techniques, such as native chemical ligation (NCL), offer a powerful method for coupling unprotected peptide fragments. chempep.com While a standard dipeptide like this compound is not directly used in NCL (which requires a C-terminal thioester and an N-terminal cysteine), modifications of this dipeptide could be prepared for use in related ligation strategies. The principle of using protected fragments to build larger biomolecules is central to these advanced synthetic methods.

Chemoenzymatic Synthesis Approaches Involving Serine and Glycine Ethyl Esters

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical methods. researchgate.net For peptide synthesis, proteases like papain can be used to catalyze the formation of peptide bonds under specific conditions, often with high stereospecificity and without the need for extensive side-chain protection. acs.org

Papain-Catalyzed Peptide Bond Formation with Amino Acid Esters

Papain, a cysteine protease, can catalyze the synthesis of peptides from amino acid esters in aqueous or mixed aqueous-organic solvent systems. ias.ac.inresearchgate.net The reaction mechanism involves two main steps: acylation and deacylation. acs.org In the synthesis of a peptide like this compound, an activated serine derivative, such as Z-Ser-OEt, would first acylate the active site cysteine of papain. Subsequently, the amino group of the nucleophile, H-Gly-OEt, attacks the acyl-enzyme intermediate, leading to the formation of the peptide bond and the release of the dipeptide. A recent study demonstrated the successful papain-catalyzed polymerization of L-serine ethyl ester (Ser-OEt) in an aqueous medium without the need for side-group protection on the hydroxyl group of serine, highlighting the utility of this enzyme for forming seryl peptide bonds. nih.gov

Investigation of Enzyme Specificity and Reaction Conditions in this compound Related Reactions

The efficiency of papain-catalyzed peptide synthesis is highly dependent on various reaction parameters.

pH : The pH of the reaction medium is a critical factor. nih.gov Studies have shown that papain can effectively catalyze peptide synthesis at alkaline pH values (pH 8-9.5). nih.gov At these higher pH levels, the secondary hydrolysis of the newly formed peptide is minimized, which is a common side reaction in enzymatic peptide synthesis. nih.gov For the polymerization of L-serine ethyl ester, an optimal pH of 8.5 was identified for maximizing the product yield. nih.gov However, papain can also catalyze the synthesis of glyceryl esters of N-protected amino acids at an acidic pH of 3.2-3.4. nih.gov The optimal pH for papain's activity is generally between 6.0 and 7.0. sigmaaldrich.com

Solvent Systems : The choice of solvent can significantly influence the reaction equilibrium. The addition of organic cosolvents can shift the thermodynamic equilibrium towards synthesis by reducing the water concentration, which is a reactant in the competing hydrolysis reaction. ias.ac.inrsc.org Biphasic systems consisting of water and a water-immiscible organic solvent have been successfully employed. ias.ac.in Papain has been shown to be stable and active in various organic solvents, including 70% ethanol (B145695) and 4-methylpentan-2-one. rsc.orgthescipub.com

Substrate Concentration : The concentration of both the acyl donor and the nucleophile can affect the reaction rate and yield. An excess of the carboxyl component (the acyl donor) is often used to drive the reaction towards peptide formation and increase the yield. nih.gov However, very high substrate concentrations can sometimes lead to substrate inhibition or changes in the reaction pH, which can negatively impact enzyme activity. nih.gov

Table 2: Key Parameters in Papain-Catalyzed Synthesis

| Parameter | Influence on Reaction | Typical Conditions for Serine/Glycine Esters |

|---|---|---|

| pH | Affects enzyme activity, substrate ionization, and reaction equilibrium. nih.govresearchgate.net | Alkaline pH (e.g., 8.5) often favors synthesis by minimizing product hydrolysis. nih.gov |

| Solvent | Shifts equilibrium towards synthesis by reducing water activity. ias.ac.in | Aqueous buffers, sometimes with organic co-solvents (e.g., methanol, DMF, DMSO). ias.ac.inacs.org |

Strategies for Controlling Reaction Equilibrium in Enzymatic Peptide Synthesis

Enzymatic peptide synthesis, which utilizes proteases or esterases, presents a greener alternative to traditional chemical methods. mdpi.com The formation of the peptide bond is essentially the reverse of the enzyme's natural hydrolytic function. mdpi.com Success in this approach hinges on effectively shifting the reaction equilibrium to favor synthesis over hydrolysis. Two primary strategies are employed: thermodynamically controlled synthesis and kinetically controlled synthesis. nih.gov

In thermodynamically controlled synthesis , the core principle is to manipulate reaction conditions to make peptide formation the most energetically favorable outcome. mdpi.com Proteases are used to catalyze the condensation of a carboxyl-protected amino acid with an amino-protected amino acid. nih.gov While the enzyme accelerates the reaction, it does not alter the final equilibrium position. nih.gov Therefore, specific interventions are necessary to drive the reaction forward. Key techniques include:

Product Precipitation: If the synthesized peptide, such as this compound, is insoluble in the reaction medium, its precipitation will remove it from the equilibrium, pulling the reaction towards completion according to Le Chatelier's principle. mdpi.com

Use of Organic Solvents: Introducing water-miscible or immiscible organic solvents can shift the equilibrium toward synthesis. This is partly due to the reduced water concentration, which disfavors the competing hydrolysis reaction of the acyl-enzyme intermediate. nih.gov

Substrate Concentration: Employing a large excess of one of the starting substrates can also help drive the equilibrium towards the desired product. mdpi.com

A major drawback of this approach is a typically slow reaction rate and the need for larger quantities of the enzyme. nih.gov

The kinetically controlled synthesis approach relies on an activated C-terminal ester of the acyl donor (the N-protected amino acid). nih.gov Serine and cysteine proteases are particularly effective for this method as they form a reactive acyl-enzyme intermediate. nih.gov This intermediate can then be deacylated by the amine group of the second amino acid (the nucleophile) to form the peptide bond. This pathway competes with hydrolysis, where water acts as the nucleophile. The reaction's success depends on the aminolysis rate being significantly faster than the hydrolysis rate. The preparation of suitable activated acyl donors without racemization is a critical challenge in this method. nih.gov

The following table summarizes and compares the two primary strategies for controlling equilibrium in enzymatic peptide synthesis.

| Feature | Thermodynamically Controlled Synthesis | Kinetically Controlled Synthesis |

| Acyl Donor | Free carboxyl group | Activated ester |

| Key Principle | Shifting the final reaction equilibrium | Favorable partitioning of an acyl-enzyme intermediate (aminolysis vs. hydrolysis) |

| Driving Force | Product removal (e.g., precipitation), use of organic solvents, excess substrate | High nucleophile concentration, efficient acyl transfer to the amine component |

| Enzyme Type | All proteases | Primarily serine and cysteine proteases |

| Reaction Rate | Generally slow | Generally fast |

| Yield | Often low | Can be high, but depends on reaction kinetics |

| Side Reactions | Fewer side reactions related to the acyl donor | Potential for hydrolysis of the acyl donor and the product peptide |

Emerging Synthetic Strategies for this compound and Analogues

The synthesis of dipeptides like this compound and its analogues is continually being refined through the development of more efficient and selective chemical methods. Two significant areas of advancement are the application of novel coupling reagents that enhance efficiency and minimize side reactions, and the use of tandem catalysis to construct complex amino acid derivatives in a single pot.

Application of Novel Coupling Reagents

The formation of a peptide bond requires the activation of the carboxylic acid moiety of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. uni-kiel.de The evolution of coupling reagents has been driven by the need for higher yields, faster reaction times, and, crucially, the suppression of racemization at the chiral α-carbon. bachem.com

Initially, carbodiimides like Dicyclohexylcarbodiimide (B1669883) (DCC) were widely used. bachem.compeptide.com While effective, DCC-mediated couplings are prone to racemization and the formation of an insoluble dicyclohexylurea byproduct, which can complicate purification. peptide.com The introduction of additives such as 1-Hydroxybenzotriazole (HOBt) and its more reactive 7-aza derivative, HOAt , was a significant step forward, as they act as activated esters that are less prone to racemization. acs.org

More recent advancements have led to the development of onium salt-based coupling reagents, which are generally more efficient and lead to cleaner reactions. These are broadly classified into aminium/uronium and phosphonium (B103445) types. bachem.com

Aminium/Uronium Reagents: This class includes highly popular reagents like HBTU , TBTU , and HATU . peptide.com HATU, which incorporates a HOAt moiety, is particularly effective for difficult couplings, including those involving sterically hindered or N-methylated amino acids. bachem.com A more recent innovation is COMU , which incorporates the HOBt analogue Oxyma Pure. bachem.com COMU offers coupling efficiencies comparable to HATU but is more soluble and avoids the use of potentially explosive HOBt/HOAt-based compounds, making it a safer alternative. bachem.com

Phosphonium Reagents: Reagents like BOP and PyBOP were among the first commercially available phosphonium salts. researchgate.netPyAOP , a phosphonium salt incorporating the HOAt moiety, is noted for its high efficiency, especially in coupling N-methyl amino acids. peptide.com

The table below details some modern coupling reagents applicable to the synthesis of this compound.

| Reagent Class | Example(s) | Key Features & Advantages |

| Carbodiimides | DCC, DIC, EDC | Foundational reagents; often used with additives like HOBt or Oxyma to suppress racemization. bachem.compeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | High coupling efficiency and fast reaction times. peptide.com HATU is very effective for challenging couplings. bachem.com COMU is a safer, highly soluble, and non-allergenic alternative. bachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Strong activating agents. PyAOP is particularly useful for sterically hindered and N-methylated amino acids. peptide.com |

Tandem Catalysis Approaches for Amino Acid Derivative Synthesis

Tandem catalysis, where multiple catalytic transformations occur sequentially in a single reaction vessel, represents a powerful strategy for increasing molecular complexity with high efficiency. This approach avoids the need for isolation and purification of intermediates, saving time and resources.

One prominent emerging strategy involves a tandem relay catalysis protocol that merges transition metal catalysis with organocatalysis for the enantioselective synthesis of complex α-amino acid derivatives. acs.orgnih.gov A specific example utilizes a combination of palladium (Pd) and isothiourea catalysts. acs.orgresearchgate.net The reaction proceeds through two key steps:

Palladium-Catalyzed Allylic Amination: A Pd precatalyst promotes the reaction between an allylic substrate and a glycine ester derivative. This first step generates a quaternary allylic ammonium (B1175870) salt in situ. acs.orgnih.gov

Isothiourea-Catalyzed nih.govacs.org-Sigmatropic Rearrangement: A chiral isothiourea catalyst then facilitates an enantioselective nih.govacs.org-rearrangement of the ammonium salt. This step forms the final α-amino acid product containing two new stereogenic centers with a high degree of stereocontrol. acs.orgacs.org

This methodology allows for the synthesis of highly functionalized and stereochemically complex amino acid derivatives from readily available starting materials. nih.gov

Another approach employs enzymatic tandem reactions. For instance, the synthesis of γ-hydroxy-α-amino acid derivatives has been achieved through a one-pot, two-step process featuring an aldol (B89426) addition followed by a transamination reaction. nih.gov This biocatalytic method first uses an aldolase (B8822740) to create a chiral 4-hydroxy-2-oxo acid, which is then enantioselectively aminated by a transaminase to yield the final product. nih.gov Such strategies highlight the growing trend of combining different catalytic systems to achieve novel and efficient syntheses of complex amino acid building blocks that could be incorporated into analogues of this compound.

Conformational Analysis and Structural Characterization

Theoretical Conformational Studies of Z-SER-GLY-OET and Related Peptides

Theoretical methods, including molecular dynamics and quantum chemistry, offer a powerful lens to explore the vast conformational space available to peptides. These computational approaches allow for the detailed examination of molecular geometry, energy, and dynamic behavior at an atomic level.

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movement of atoms and molecules over time. acs.orgmdpi.com For peptides like this compound, MD simulations can predict conformational ensembles by simulating the interactions between the peptide's atoms and with surrounding solvent molecules. acs.orgmdpi.com These simulations generate trajectories that reveal how the peptide folds and flexes, identifying the most stable and frequently occurring conformations.

Quantum chemical calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic structure, geometry, and energy of a molecule. nih.govnih.govresearchgate.net Methods like Density Functional Theory (DFT) are used to calculate the relative energies of different peptide conformations, helping to identify the most energetically favorable structures. researchgate.net For dipeptides such as H-Trp-Ser-OH, quantum chemical calculations have been essential for accurately describing conformer energies, highlighting the necessity of including dispersion corrections to account for non-covalent interactions. researchgate.net These computational tools are invaluable for understanding the intrinsic conformational tendencies of peptides, independent of crystal packing forces or solvent effects. upc.edu

The conformation of a peptide backbone is primarily defined by two rotatable torsion angles for each amino acid residue: phi (φ, C′-N-Cα-C′) and psi (ψ, N-Cα-C′-N). umcn.nl The allowed combinations of φ and ψ angles are visualized in a Ramachandran plot, which maps the sterically feasible regions for different secondary structures like helices and sheets. umcn.nl

In this compound, the glycine (B1666218) residue, lacking a side chain, possesses significantly more conformational flexibility than other amino acids. upc.eduumcn.nl This allows it to adopt a wider range of φ and ψ angles, including those corresponding to turns and extended structures. The serine residue's conformation is more restricted but is influenced by the orientation of its hydroxyl-containing side chain (χ1 angle). Theoretical studies analyze the potential energy surface as a function of these torsion angles to predict preferred conformations. nih.govacs.org For instance, studies on related peptides show that glycine residues can adopt semi-extended conformations, with φ,ψ values around -80° and 165°. upc.edu

Table 1: Typical Backbone Torsion Angles for Common Peptide Secondary Structures

| Secondary Structure | Typical φ Angle (°) | Typical ψ Angle (°) |

|---|---|---|

| Right-Handed α-Helix | -57 | -47 |

| Parallel β-Sheet | -119 | +113 |

| Antiparallel β-Sheet | -139 | +135 |

| Type I β-Turn (i+1) | -60 | -30 |

| Type II β-Turn (i+1) | -60 | +120 |

| Fully Extended (C5) | ±180 | ±180 |

This table presents idealized torsion angles for common peptide structures. Actual values in peptides can vary.

Intramolecular hydrogen bonds are crucial non-covalent interactions that stabilize specific peptide conformations, particularly turns. In this compound, the N-H and C=O groups of the peptide backbone, as well as the hydroxyl (-OH) group of the serine side chain, can act as hydrogen bond donors and acceptors. vulcanchem.com

Experimental Structural Elucidation of this compound and its Analogues

Experimental techniques are essential for validating theoretical predictions and determining the actual structures of peptides in the solid state and in solution.

X-ray crystallography provides precise information about the atomic arrangement of molecules in a crystalline solid. researchgate.netmdpi.com While a specific crystal structure for this compound is not detailed in the available literature, analysis of closely related protected dipeptides provides valuable comparative insights. upc.eduupc.edu

For example, the X-ray diffraction analysis of Z-Adm-Gly-OEt revealed an open γ-turn conformation for the adamantylglycine residue. upc.edu In another study, the crystal structure of Z-Deg-Gly-OtBu showed that the glycine residue adopts a semi-extended conformation. upc.edu These studies demonstrate that protected dipeptides often adopt non-helical, extended, or turn-like structures in the solid state. The final conformation is a balance between intrinsic conformational preferences and the forces involved in crystal packing, which often includes intermolecular hydrogen bonding between adjacent molecules in the crystal lattice. upc.edu

Table 2: Crystallographic Data for Related Protected Dipeptides

| Compound | Residue 1 Torsion Angles (φ, ψ) | Residue 2 Torsion Angles (φ, ψ) | Key Conformation | Reference |

|---|---|---|---|---|

| Z-Adm-L-Ala-OMe (Molecule A) | +69.4°, -94.5° | +42.5°, +48.8° | Open γ-turn (Adm), Left-handed helical (Ala) | upc.edu |

| Z-Adm-L-Ala-OMe (Molecule B) | -70.6°, +93.9° | -45.0°, -47.2° | Open γ-turn (Adm), Right-handed helical (Ala) | upc.edu |

| Z-Deg-Gly-OtBu (Molecule A) | - | -77.9°, +165.0° | Semi-extended (Gly) | upc.edu |

| Z-Deg-Gly-OtBu (Molecule B) | - | -91.0°, +166.8° | Semi-extended (Gly) | upc.edu |

Data from X-ray diffraction analyses of peptides analogous to this compound.

Spectroscopic methods are vital for characterizing the conformation of peptides in solution, where they are often more biologically relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a premier technique for determining the three-dimensional structure and dynamics of molecules in solution. vulcanchem.com For this compound, ¹H NMR can provide detailed information. The chemical shifts of amide protons are sensitive to hydrogen bonding, while three-bond coupling constants, such as ³J(HNHα), can be used to estimate the backbone torsion angle φ via the Karplus equation. nih.govacs.org The presence of distinct signals for the serine and glycine residues would allow for a residue-specific conformational analysis. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of a molecule. acs.orgsci-hub.se In peptides, the amide I band (1600–1700 cm⁻¹), which arises mainly from the C=O stretching vibration, is particularly sensitive to the secondary structure. acs.org For example, β-sheet structures typically show a strong band around 1630-1640 cm⁻¹, while random coils appear closer to 1655 cm⁻¹. researchgate.net FTIR studies on poly(Gly) and poly(Ser) derivatives confirm that this technique can effectively distinguish between different conformations like β-sheets and polyglycine II structures. researchgate.netoup.com

Analysis of Conformational Landscape and Flexibility

The conformational landscape of a peptide describes the full range of three-dimensional shapes it can adopt, which are determined by the rotation around the single bonds of its backbone and side chains. For the dipeptide this compound, this landscape is primarily defined by the torsional angles (phi, φ, and psi, ψ) of the serine and glycine residues. While specific, comprehensive experimental or computational studies on the conformational landscape of this compound are not extensively documented in publicly available literature, a detailed analysis can be constructed by examining its constituent amino acids and data from closely related systems.

Theoretical Conformational Landscape

Key analytical techniques used to study such landscapes include Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray crystallography in the solid state. csic.esmdpi.comcdnsciencepub.comnih.gov Computational methods, such as Density Functional Theory (DFT), are also employed to model the potential energy surface and identify stable conformers. researchgate.netustc.edu.cn For related protected dipeptides, studies have identified conformations like parallel β-sheet-like structures and various turns stabilized by hydrogen bonds between amide and carbamate (B1207046) groups. csic.esresearchgate.net

The potential conformations for a dipeptide can be categorized by their backbone torsion angles. The table below outlines the ideal φ and ψ angles for standard secondary structures that the flexible Ser-Gly motif could theoretically sample.

| Secondary Structure | Ideal φ Angle (°) | Ideal ψ Angle (°) | Potential for this compound |

|---|---|---|---|

| Right-handed α-helix | -57 | -47 | Low; short peptides are poor helix initiators. |

| Parallel β-sheet | -119 | +113 | Possible; glycine facilitates access to this region. |

| Anti-parallel β-sheet | -139 | +135 | Possible; a common extended conformation. |

| Type I β-turn | -60 (i+1), -90 (i+2) | -30 (i+1), 0 (i+2) | High; turn structures are common in short, flexible peptides. nih.gov |

| Type II β-turn | -60 (i+1), +80 (i+2) | +120 (i+1), 0 (i+2) | Very high; the glycine at position i+2 (in a hypothetical longer chain) strongly favors this turn type. nih.gov |

| Polyproline II (PPII) helix | -78 | +146 | High; a common conformation for short, unfolded peptides in aqueous solution. acs.org |

Flexibility of the Glycine-Serine Motif

The Ser-Gly sequence is a component of Glycine-Serine (GS) linkers, which are widely used in protein engineering precisely because of their flexibility. igem.orggenovis.comharvard.edupolyplus-sartorius.com This flexibility prevents the formation of rigid secondary structures that could interfere with the function of fused protein domains. harvard.eduacs.org

The flexibility of polypeptide chains can be quantified using models from polymer physics, such as the worm-like chain (WLC) model, which describes the stiffness of the chain in terms of its "persistence length" (Lₚ). acs.orgnih.gov The persistence length is a measure of the length over which correlations in the direction of the chain persist; a shorter persistence length signifies greater flexibility. Studies on fusion proteins with linkers of varying glycine and serine content have provided quantitative data on the flexibility of these sequences. acs.orgnih.govnih.govresearchgate.net Research shows a clear correlation between glycine content and flexibility: linkers with a higher glycine content are more flexible and have a lower persistence length. harvard.edunih.gov

While these studies were performed on longer polypeptide chains, the data provide a direct measure of the intrinsic flexibility of the Gly-Ser sequence, which is directly applicable to understanding the dynamic nature of this compound.

| Linker Composition (Repeat Unit) | Glycine Content (%) | Persistence Length (Lₚ) in Å | Interpretation |

|---|---|---|---|

| (GGSGGS)n | 66.7 | ~4.5 | Highly Flexible |

| (GSSGSS)n | 33.3 | 4.5 | Flexible |

| (GSSSSS)n | 16.7 | 4.8 | Moderately Flexible |

| (SSSSSS)n | 0 | 6.2 | Less Flexible (Stiffer) |

Derivatization and Functionalization of N Benzyloxycarbonyl L Seryl Glycine Ethyl Ester

Chemical Modifications at the C-terminus (Ethyl Ester Group)

The C-terminal ethyl ester serves to protect the carboxyl group of glycine (B1666218). This protection prevents its participation in undesired side reactions during modifications at the N-terminus. However, this group can be readily modified to allow for C-terminal peptide elongation or functionalization. nih.gov

The most common modification at the C-terminus is hydrolysis (saponification) of the ethyl ester to yield the free carboxylic acid, Z-Ser-Gly-OH. scispace.comchemblink.com This reaction is typically carried out under basic conditions, for example, by treatment with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidification. scispace.com

Transesterification, the exchange of the ethyl group for a different alcohol moiety, is also possible. This reaction can be catalyzed by acids or bases in the presence of a large excess of the new alcohol. While less common than hydrolysis in standard peptide synthesis, it can be a useful tool for altering the properties of the peptide ester.

Once the ethyl ester has been hydrolyzed to the free carboxylate (Z-Ser-Gly-OH), the peptide chain can be extended from the C-terminus. This process requires the activation of the carboxyl group using coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like N-hydroxybenzotriazole (HOBt), to facilitate the formation of an amide bond with the N-terminal amine of an incoming amino acid ester. researchgate.netgoogle.com

Alternatively, the activated carboxyl group can react with ammonia (B1221849) or a primary/secondary amine to form a C-terminal primary, secondary, or tertiary amide. C-terminal amidation is a significant modification as it removes the negative charge of the carboxylate and can increase the peptide's stability against enzymatic degradation by carboxypeptidases. researchgate.net

Reactivity of Serine Hydroxyl Group in Z-SER-GLY-OET

The parent this compound molecule possesses a free hydroxyl group on the side chain of the serine residue. In many complex peptide syntheses, this hydroxyl group is protected to prevent side reactions. acs.orgrsc.org Common protecting groups for serine include the benzyl (B1604629) (Bzl) or tert-butyl (tBu) ethers, which can be removed under specific conditions (hydrogenolysis for Bzl, strong acid for tBu). iris-biotech.dersc.org

The presence of an unprotected hydroxyl group in this compound makes it susceptible to certain reactions. Under strongly basic conditions, particularly at elevated temperatures, the hydroxyl group can undergo β-elimination, which can complicate synthetic procedures. nih.gov However, the free hydroxyl group also presents an opportunity for selective modification, such as phosphorylation or glycosylation, which are key post-translational modifications in biological systems. acs.org Chemoenzymatic approaches have also been explored, highlighting the reactivity of the unprotected hydroxyl group in serine esters. acs.org

Table 3: Common Protecting Groups for the Serine Hydroxyl Group

| Protecting Group | Abbreviation | Stability & Deprotection Conditions |

|---|---|---|

| Benzyl | Bzl | Stable to base and TFA. Removed by strong acid (HF) or catalytic hydrogenolysis. |

| tert-Butyl | tBu | Stable to base and hydrogenolysis. Removed by strong acids (e.g., TFA). iris-biotech.de |

| Trityl | Trt | Labile to mild acid (e.g., 1-2% TFA), allowing for selective deprotection. researchgate.net |

| Cyclohexyl | Chx | Stable to TFA and piperidine. Removed by strong acids like trifluoromethanesulfonic acid. rsc.org |

Strategies for Orthogonal Protection and Deprotection

In peptide synthesis, orthogonality is a key concept that allows for the selective removal of one protecting group in the presence of others using different chemical conditions. iris-biotech.debham.ac.ukpeptide.comorganic-chemistry.org This strategy is critical for controlled, site-specific modifications and chain elongation. iris-biotech.dewiley-vch.de this compound itself is a product of this strategy, featuring a benzyloxycarbonyl (Z) group protecting the N-terminus and an ethyl ester (OEt) at the C-terminus. vulcanchem.com

The Z group is typically stable under mild acidic and basic conditions but can be removed by catalytic hydrogenation or strong acidic conditions. wiley-vch.dethieme-connect.de The C-terminal ethyl ester can be hydrolyzed under basic conditions (saponification). For further synthetic steps, particularly those involving the serine side-chain hydroxyl group, an additional orthogonal protecting group is often necessary to prevent side reactions like acylation. iris-biotech.de

The following table summarizes various protecting groups and their deprotection conditions relevant to the synthesis and modification of this compound and its derivatives.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |

| α-Amino (Serine) | Benzyloxycarbonyl | Z, Cbz | H₂, Pd/C; HBr/AcOH | Fmoc, Boc, tBu, OEt |

| α-Amino (Serine) | 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Z, Boc, tBu, Bzl, Trt |

| α-Amino (Serine) | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Z, Fmoc, Bzl |

| Side-Chain Hydroxyl (Serine) | tert-Butyl | tBu | Trifluoroacetic Acid (TFA) | Fmoc, Z, Bzl |

| Side-Chain Hydroxyl (Serine) | Benzyl | Bzl | H₂, Pd/C | Fmoc, tBu, Boc |

| Side-Chain Hydroxyl (Serine) | Trityl | Trt | Mild Acid (e.g., 1% TFA) | Fmoc, Z, Bzl |

| Side-Chain Hydroxyl (Serine) | Tetrahydropyranyl | THP | Dilute Acetic Acid | Fmoc, Z, tBu |

| C-Terminal Carboxyl (Glycine) | Ethyl Ester | OEt | Saponification (e.g., NaOH) | Z, Fmoc, Boc, tBu, Bzl |

This table is generated based on information from multiple sources. iris-biotech.deorganic-chemistry.orgthieme-connect.deiris-biotech.depeptide.com

Post-Synthetic Modifications (e.g., glycosylation, phosphorylation)

The serine residue in this compound is a prime target for post-synthetic modifications that mimic natural post-translational modifications (PTMs), such as phosphorylation and glycosylation. nih.gov These modifications are crucial for studying the biological roles of peptides and proteins.

Phosphorylation: Phosphorylation of the serine hydroxyl group introduces a phosphate (B84403) moiety, a modification critical in cellular signaling. lifetein.combiorxiv.org The chemical synthesis of phosphopeptides can be challenging. One approach involves using a pre-phosphorylated serine building block, such as Z-Ser(PO(OBzl)₂)-OH, in the initial peptide coupling. Alternatively, post-synthetic phosphorylation can be attempted on the deprotected hydroxyl group, though this often requires specific kinase enzymes or complex chemical phosphorylation reagents and can suffer from low yields. researchgate.net Advanced analytical techniques, including mass spectrometry and the use of phospho-specific antibodies, are essential for confirming the success of phosphorylation. lifetein.comrockefeller.edu Chemical derivatization techniques can be employed to enhance the detection of phosphopeptides in mass spectrometry by reducing the neutral loss of the phosphate group. rsc.org

Glycosylation: Glycosylation involves the attachment of a carbohydrate moiety to the serine side chain, forming an O-linked glycopeptide. This modification significantly impacts peptide conformation, solubility, and biological activity. The synthesis of O-linked glycopeptides is a complex task, typically achieved by incorporating a glycosylated amino acid building block during peptide synthesis. For example, a protected, glycosylated Z-Serine derivative would be used instead of Z-Serine to synthesize the desired glycopeptide. Enzymatic methods using glycosyltransferases can also be employed for post-synthetic glycosylation. A glucosylated tetrapeptide fragment has been successfully synthesized from a serine-glycine dipeptide precursor, demonstrating the feasibility of this modification. thieme-connect.de

Synthesis and Properties of this compound Analogues

The synthesis of analogues of this compound allows for the systematic investigation of structure-activity relationships. By altering stereochemistry or incorporating unconventional amino acids, chemists can fine-tune the properties of the resulting peptides.

Stereochemical Variations and Diastereomer Synthesis

The native this compound is synthesized from L-serine, resulting in the (S)-configuration at the α-carbon of the serine residue. vulcanchem.com Serine is known to be one of the amino acids most prone to racemization within a peptide chain under certain conditions, such as exposure to alkaline pH. nih.gov The synthesis and separation of stereoisomers are therefore important for both analytical and functional studies.

Diastereomer Synthesis: The most direct way to synthesize a diastereomer is to use a different stereoisomer of the starting amino acid. For example, using Z-D-Serine in the coupling reaction with glycine ethyl ester would yield Z-D-Ser-Gly-OEt, the enantiomer of the serine residue. If glycine, which is achiral, is replaced with a chiral amino acid like alanine, four possible diastereomers could be synthesized:

Z-L-Ser-L-Ala-OEt

Z-L-Ser-D-Ala-OEt

Z-D-Ser-L-Ala-OEt

Z-D-Ser-D-Ala-OEt

The synthesis of these distinct diastereomers relies on using the appropriate enantiomerically pure starting materials. Research has shown that the chirality of existing amino acids in a chain can influence the stereochemical outcome of subsequent reactions. nih.govacs.org

Separation and Analysis: The separation of these closely related stereoisomers is a significant analytical challenge. uni-giessen.de Specialized chromatographic techniques are required, such as high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs). nih.gov Zwitterionic ion exchanger type CSPs have proven effective for separating serine-containing peptide diastereomers. nih.gov Capillary electrophoresis (CE) with chiral selectors is another powerful method for resolving dipeptide stereoisomers. researchgate.net

| Diastereomer Example | Chiral Center 1 (Serine) | Chiral Center 2 (Position 2) |

| Z-L-Ser-Gly-OEt | L | Achiral |

| Z-D-Ser-Gly-OEt | D | Achiral |

| Z-L-Ser-L-Ala-OEt | L | L |

| Z-L-Ser-D-Ala-OEt | L | D |

| Z-D-Ser-L-Ala-OEt | D | L |

| Z-D-Ser-D-Ala-OEt | D | D |

Incorporation of Non-canonical Amino Acids and Isosteres

To expand the chemical diversity and biological functionality of peptides, non-canonical amino acids (ncAAs) or peptide bond isosteres can be incorporated. acs.orgrsc.org These modifications can enhance properties such as proteolytic stability, receptor affinity, and bioavailability. ekb.eg

Non-canonical Amino Acids (ncAAs): An ncAA can be substituted for either the serine or glycine residue in this compound. This is typically achieved by using a protected form of the desired ncAA in a standard peptide coupling reaction. nih.gov For example, replacing glycine with β-alanine, a β-amino acid, would result in the analogue Z-L-Ser-β-Ala-OEt. The incorporation of ncAAs can introduce new functional groups, alter side-chain stereoelectronics, or change the peptide backbone conformation. nih.govacs.org

Peptide Bond Isosteres: A peptide bond isostere is a chemical group that mimics the stereoelectronic properties of the amide bond but is resistant to enzymatic cleavage by proteases. ekb.eg The synthesis of these analogues usually involves creating a dipeptide-like unit containing the isosteric linkage, which is then incorporated into a larger peptide chain. beilstein-journals.orgnih.gov A common example is the replacement of the amide bond (-CO-NH-) with a trans-alkene moiety. For the Ser-Gly linkage, this could hypothetically involve creating an isostere like a chloroalkene, resulting in a molecule such as Z-L-Ser-ψ[(Z)-CCl=CH]-Gly-OEt. nih.gov The synthesis of these isosteres is a multi-step process often requiring organometallic chemistry. nih.govrsc.org

The table below provides examples of potential analogues of this compound.

| Analogue Type | Example Structure | Key Modification |

| ncAA Substitution (Backbone) | Z-L-Ser-β-Ala-OEt | Glycine replaced with β-Alanine. |

| ncAA Substitution (Side Chain) | Z-L-Homoserine-Gly-OEt | Serine replaced with Homoserine. |

| Peptide Bond Isostere | Z-L-Ser-ψ[(Z)-CCl=CH]-Gly-OEt | Amide bond replaced with a chloroalkene isostere. |

This table provides illustrative examples based on synthetic principles from multiple sources. nih.govnih.gov

Applications of N Benzyloxycarbonyl L Seryl Glycine Ethyl Ester in Advanced Research Fields Excluding Clinical

Z-SER-GLY-OET as a Building Block for Complex Peptide and Protein Synthesis

As a protected dipeptide, this compound is a fundamental component in the stepwise construction of larger, more complex peptide structures. vulcanchem.comconductscience.com The protecting groups at either end of the molecule allow for controlled, directional elongation of the peptide chain. vulcanchem.com

This compound functions as an integral building block in the synthesis of oligopeptides and polypeptides. vulcanchem.comwebmd.com In a typical synthetic strategy, either the N-terminal Z-group or the C-terminal ethyl ester can be selectively removed to allow for the coupling of additional amino acids or peptide fragments. vulcanchem.comwiley-vch.de For instance, the Z-group can be cleaved through methods like catalytic hydrogenation, exposing a free amino group ready for acylation. thieme-connect.de Conversely, the ethyl ester can be hydrolyzed to reveal a carboxylic acid, which can then be activated for coupling with another amino-component. vulcanchem.com This controlled, stepwise elongation is crucial for creating peptides with a specific, predetermined sequence, which is vital for studying their structure-function relationships. thieme-connect.de The serine-glycine sequence itself is of interest due to the functional hydroxyl group on the serine side chain, which can influence peptide folding and interactions. vulcanchem.com

Research data indicates that protected dipeptides like this compound are instrumental in constructing longer peptide chains, which are precursors to biologically significant molecules. For example, the synthesis of L-serylglycylglycine, a tripeptide, utilized N-carbobenzoxy L-serylglycine methyl ester as a key intermediate, highlighting the utility of such protected fragments. cdnsciencepub.com

Table 1: Examples of Peptide Synthesis Utilizing Protected Dipeptide Intermediates

| Protected Intermediate | Resulting Peptide/Product | Synthetic Method | Reference |

|---|---|---|---|

| N-Cbz-L-leucyl-glycine-ethylester | N/A (Intermediate) | Condensation with methoxy (B1213986) acetylene | google.com |

| N-carbobenzoxy L-serylglycine methyl ester | L-serylglycylglycine | Azide method followed by deprotection | cdnsciencepub.com |

Peptide ligation techniques are essential for assembling large proteins from smaller, chemically synthesized peptide fragments. While native chemical ligation (NCL) traditionally requires an N-terminal cysteine residue, new methods are being developed to broaden the scope of ligation junctions. nih.gov Protected dipeptides can play a role in the development and optimization of these novel ligation strategies. For example, enzyme-catalyzed ligation methods using engineered enzymes like subtiligase or peptiligase can join unprotected peptide fragments, where one fragment is a C-terminal ester. frontiersin.orgacs.org Substrates like this compound could serve as model compounds to study the efficiency and specificity of these enzymatic ligations. The reaction involves the enzyme-catalyzed formation of a new peptide bond between the C-terminal ester of one peptide and the N-terminal amino group of another. frontiersin.org The efficiency of such ligations can be highly dependent on the amino acid residues at the ligation site. nih.gov

The unique functional groups of this compound make it a potential precursor for creating novel materials. The serine residue's hydroxyl group and the glycine's flexibility can be incorporated into polymers to create materials with specific properties.

Research into bio-inspired materials has shown that amino acids can be used to functionalize polymers to create advanced materials like proton exchange membranes. researchgate.net For instance, L-serine has been immobilized on cellulose (B213188) whiskers to enhance proton conductivity. researchgate.net While not directly using this compound, this demonstrates the principle of using amino acid functionalities.

Furthermore, chemoenzymatic polymerization (CEP) is a method used to synthesize polypeptides. acs.org A study on the CEP of L-serine ethyl ester using the enzyme papain successfully produced poly(l-serine) without needing to protect the side-chain hydroxyl group. acs.org This research highlights that serine esters are viable monomers for enzymatic polymerization, suggesting that dipeptides like this compound could be explored as building blocks in more complex, sequence-controlled functional polymers. acs.org Additionally, polymers bearing activated esters, such as glycine (B1666218) propargyl esters, are used for postpolymerization modification to create functional glycopolymers, indicating the versatility of amino acid esters in polymer chemistry. nih.gov The dipeptide seryl-histidine has also been shown to act as a catalyst for peptide bond formation, suggesting that peptides containing serine could form the basis of simple, bio-inspired catalysts. core.ac.uk

Role in Enzyme Substrate Specificity and Mechanistic Studies

Protected dipeptides are invaluable tools for biochemists studying enzymes, particularly proteases. They serve as well-defined substrates to probe enzyme activity, specificity, and reaction mechanisms. nih.gov

This compound can be used as a model substrate to investigate the activity of various proteases. Enzymes often exhibit specificity for the amino acids flanking the scissile peptide bond. By presenting an enzyme with a defined sequence like Ser-Gly, researchers can quantify the rate of hydrolysis and determine if the enzyme has a preference for this particular linkage. nih.gov For example, studies have used various acetylated dipeptides to probe the substrate specificity of acylaminopeptidases. nih.gov

This knowledge of substrate specificity is fundamental to designing effective and selective enzyme inhibitors, which are crucial research tools. mdpi.com If a protease is found to efficiently cleave the Ser-Gly bond, molecules that mimic the structure of this compound but contain a non-hydrolyzable bond or a reactive "warhead" can be synthesized as potential inhibitors. mdpi.com

Table 2: Kinetic Constants for Chymotrypsin Cleavage of Different Substrates

| Substrate | kcat (s⁻¹) | Km (M) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Acetyl-Tyr-Gly-amide | 0.50 | 0.023 | 22 |

| Acetyl-Tyr-O-ethylester | 193 | 0.0007 | 280,000 |

This table illustrates how modifying the substrate structure significantly impacts kinetic parameters, a principle applied in studies using specific dipeptides like this compound to probe enzyme-substrate interactions. libretexts.org

The study of enzyme kinetics provides insight into the catalytic mechanism of an enzyme. nptel.ac.in Using a substrate like this compound allows for the precise measurement of kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). libretexts.org These values provide quantitative information about the affinity of the enzyme for the substrate and the efficiency of the catalytic process. nptel.ac.in For instance, the enzyme-catalyzed synthesis of peptides has been studied using various protected amino acid esters to determine optimal reaction conditions and yields. researchgate.net By systematically varying the substrate structure (e.g., comparing this compound to Z-ALA-GLY-OET), researchers can deduce the role of specific side chains in substrate binding and catalysis. Furthermore, such substrates are used in studies of solvent isotope effects, which can help elucidate the role of proton transfers in the reaction mechanism. nih.gov

Insights into Reversed Proteolysis and Peptide Ligase Activity

N-Benzyloxycarbonyl-L-Seryl-Glycine Ethyl Ester (this compound) serves as a valuable substrate in the study of reversed proteolysis and the exploration of peptide ligase activity. Proteases, under specific conditions, can catalyze the formation of peptide bonds, a reaction that is the reverse of their typical hydrolytic function. mdpi.comresearchgate.net This process is of significant interest for the chemoenzymatic synthesis of peptides. The efficiency of this protease-catalyzed ligation is often enhanced in organic solvents or at high substrate concentrations, where the thermodynamic equilibrium shifts to favor synthesis over hydrolysis. mdpi.comacs.orgnih.gov

Peptide esters, such as this compound, are particularly effective acyl donor substrates in these reactions. mdpi.comresearchgate.net In a process known as kinetic control, the protease (commonly a serine or cysteine protease like papain or subtiligase) reacts with the peptide ester to form a reactive acyl-enzyme intermediate. mdpi.comacs.org This intermediate can then be intercepted by the amino group of a nucleophile (an amino acid or another peptide) in an aminolysis reaction, resulting in the formation of a new, longer peptide chain. researchgate.netacs.org This pathway is favored over hydrolysis, the reaction with water. researchgate.net

The dipeptide this compound is an exemplary model for investigating these phenomena. The ethyl ester at the C-terminus provides the necessary activation for the formation of the acyl-enzyme intermediate with the protease. mdpi.comacs.org Engineered proteases, such as subtiligase—a variant of subtilisin where the catalytic serine is replaced with cysteine (S221C)—have been specifically designed to have minimal amidase activity but high esterase activity, making them highly efficient peptide ligases. acs.orgacs.org The use of stable alkyl ester peptide substrates is crucial for these enzymes to rapidly form the thioacyl-enzyme intermediate, which is then preferentially resolved by aminolysis rather than hydrolysis. acs.org Studies using analogous N-benzyloxycarbonyl (Z)-protected amino acid esters have demonstrated successful peptide synthesis using enzymes like papain, underscoring the utility of such substrates in exploring and optimizing peptide ligase activity. acs.org

Contributions to Biomaterial Development

Control of Polypeptide Secondary Structure and Solubility

The incorporation of serine and glycine residues, the core components of this compound, plays a critical role in governing the secondary structure and solubility of polypeptides, which are key characteristics for the development of advanced biomaterials. oup.com Polypeptides can adopt various secondary structures, such as α-helices and β-sheets, which dictate their functional properties. researchgate.net Chemoenzymatic copolymerization studies of serine ethyl ester (Ser-OEt) and glycine ethyl ester (Gly-OEt) have provided significant insights into how amino acid composition controls these properties. oup.com

Research has shown that the ratio of serine to glycine in copolypeptides is a determining factor for both structure and solubility. oup.com For instance, in papain-catalyzed copolymerization, high glycine-to-serine ratios tend to result in precipitation of the polypeptide, which adopts a polyglycine II-like structure. oup.com Conversely, very low glycine-to-serine ratios can lead to the formation of β-sheet structures, which also precipitate. oup.com Intermediate ratios, however, can produce soluble copolypeptides with partially disordered structures, a result attributed to the randomness of the amino acid sequence. oup.com

The distinct properties of serine and glycine are central to these outcomes. Serine is a polar amino acid due to its hydroxyl side group, which can participate in hydrogen bonding, while glycine is the simplest amino acid and is considered nonpolar. nih.govoup.com The interplay between the polar serine and nonpolar glycine residues, along with their sequence distribution, is critical for modulating the secondary structure and water solubility of the resulting polypeptide. oup.com Specifically, poly(L-serine) synthesized on its own has a strong tendency to form β-sheet structures. acs.orgnih.gov The integration of glycine can disrupt this ordered packing, leading to more soluble, disordered materials. These findings are foundational for designing polypeptide-based biomaterials where precise control over folding and solubility is required. oup.com

| Glycine (Gly) / Serine (Ser) Ratio | Observed State | Resulting Secondary Structure | Solubility |

|---|---|---|---|

| ≥ 7/3 | Precipitate | Polyglycine II-like | Insoluble |

| Intermediate Ratios (e.g., 5/5) | Transparent Solution | Partially Disordered | Soluble |

| 1/9 | Precipitate | β-sheet | Insoluble |

Design of Functional Polypeptides for Non-Clinical Applications

Building blocks like this compound are instrumental in the design of functional polypeptides for a variety of non-clinical applications, including advanced biomaterials and sensors. oup.com The ability to control polypeptide structure and solubility by incorporating specific amino acid sequences is fundamental to creating materials with tailored functions. oup.comresearchgate.net

The hydroxyl group on the serine side chain is a particularly useful feature for functionalization. acs.orgnih.gov This reactive group can serve as a site for post-synthesis modifications, allowing for the attachment of other molecules. nih.gov For example, the hydroxyl groups in serine-containing polypeptides can be phosphorylated or used to form bioconjugates with phenylboronic acids, which can lead to the development of smart sensors for detecting proteins or other biomolecules. nih.gov

Furthermore, the protecting groups used during synthesis, such as the N-benzyloxycarbonyl (Z) group, also play a role in the design process. The Z-group increases the hydrophobicity of the monomer, which has been shown to drastically increase the yield of polypeptide precipitation during chemoenzymatic polymerization. acs.org This control over the polymerization process is essential for the efficient production of designed polypeptides. By combining amino acids with distinct properties (like the polar serine and simple glycine) and utilizing protecting groups strategically, researchers can create a wide range of functional polypeptides for non-clinical uses, such as in specialized cosmetic formulations or as components of novel biomaterials. oup.comacs.orggoogle.com

Theoretical Contributions to Peptide Chemistry

Validation of Computational Models for Peptide Conformation and Reactivity

Protected dipeptides like this compound are valuable as model compounds for the validation and refinement of computational models that predict peptide conformation and reactivity. vulcanchem.com Such theoretical studies are crucial for understanding the fundamental principles of peptide folding and interaction. Density Functional Theory (DFT) is a common method used to investigate the conformational preferences of peptides, including the influence of hydrogen bonding and solvent effects. mdpi.com

In these computational studies, researchers analyze various possible conformations of a model peptide to determine the lowest energy (most stable) structures. mdpi.com The accuracy of these predictions depends heavily on the chosen computational method, such as the specific functional (e.g., B3LYP) and whether corrections for dispersion forces (e.g., B3LYP-D3) are included. mdpi.com Experimental data on the structure of simple, well-defined peptides are essential for benchmarking and validating the results of these theoretical models. This compound, with its defined sequence, protecting groups, and potential for intramolecular hydrogen bonding involving the serine hydroxyl group, serves as an excellent candidate for such validation studies. vulcanchem.com By comparing the computationally predicted conformations with experimental data (e.g., from X-ray crystallography or NMR spectroscopy), chemists can assess and improve the accuracy of the theoretical methods. These validated models can then be applied with greater confidence to predict the structure and behavior of larger, more complex peptides. mdpi.comnih.gov

| Method/Technique | Purpose | Relevance to Model Peptides |

|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure to determine lowest energy conformations. | Used to predict stable structures and hydrogen bonding patterns of dipeptides. |

| Dispersion Correction (e.g., -D3) | Accounts for weak van der Waals forces, which are critical for accurate conformational energy. | Improves the accuracy of predicted structures, especially non-covalent interactions. |

| Solvation Model (e.g., SMD) | Simulates the effect of a solvent (like water) on peptide conformation. | Assesses how the environment influences the folding and stability of the peptide. |

| NBO Analysis | Analyzes orbital interactions to quantify the strength of hydrogen bonds. | Provides quantitative insight into the forces stabilizing a particular conformation. |

Development of Predictive Tools for Peptide Synthesis and Design

The systematic study of the synthesis and behavior of small, protected peptides like this compound contributes essential data for the development of predictive tools in peptide chemistry. spbu.ruresearchgate.net The goal of these tools is to forecast the outcomes of peptide synthesis reactions and to aid in the rational design of novel peptide sequences. The extensive history of peptide synthesis has shown that the efficiency of coupling reactions and the risk of side reactions can be highly dependent on the specific amino acid sequence and the protecting groups used. spbu.ru

The N-benzyloxycarbonyl (Z) group is a classic N-terminal protecting group, and its behavior in coupling reactions is well-documented. pageplace.de Data from countless syntheses using Z-protected amino acids and dipeptides form an empirical database. This database is invaluable for creating algorithms that can predict potential difficulties in peptide synthesis, such as steric hindrance from bulky side chains or the tendency for racemization during coupling steps. spbu.ru

Moreover, quantitative data from chemoenzymatic synthesis methods provide another layer of information for predictive modeling. acs.org For example, studies on the protease-catalyzed polymerization of amino acid esters have generated specific data on how factors like pH, monomer concentration, and the choice of enzyme affect the yield and degree of polymerization. acs.orgnih.govacs.org By systematically analyzing the synthesis of and with building blocks like this compound, researchers gather the necessary information to build and refine predictive tools. These tools can help chemists to select optimal protecting groups, coupling reagents, and reaction conditions, thereby streamlining the synthesis of complex peptides and facilitating the design of new molecules with desired properties. researchgate.net

Advanced Analytical Methodologies for Z Ser Gly Oet and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Characterization (beyond basic identification)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed molecular characterization of synthetic peptides like Z-SER-GLY-OET. Unlike standard mass spectrometry, which provides a nominal mass, HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, deliver mass data with high accuracy and resolving power, often to within a few parts per million (ppm). d-nb.infomdpi.com This capability allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, moving far beyond simple molecular weight confirmation. d-nb.infonih.gov

For this compound, HRMS can precisely verify its molecular formula (C₁₈H₂₅N₃O₆). The high resolution is crucial for distinguishing the peptide from other potential isobaric compounds—molecules that have the same nominal mass but different elemental compositions. d-nb.info

Furthermore, coupling HRMS with tandem mass spectrometry (MS/MS) enables detailed structural elucidation. In a typical top-down analysis, the intact protonated molecule of this compound is isolated and fragmented. nih.gov The resulting fragment ions are then mass-analyzed with high accuracy. The fragmentation patterns, particularly the generation of b- and y-ions, confirm the amino acid sequence (Ser-Gly) and provide definitive evidence for the location of the N-terminal benzyloxycarbonyl (Z) and C-terminal ethyl ester (OEt) protecting groups. High-resolution analysis of these fragments helps to differentiate between subtle structural differences and identify minor impurities that might otherwise be missed. nih.govrsc.org

Table 1: Theoretical High-Resolution Mass Data for this compound and Key Fragments

| Analyte/Fragment | Chemical Formula | Theoretical m/z (Monoisotopic) |

|---|---|---|

| [M+H]⁺ (Parent Ion) | C₁₈H₂₆N₃O₆⁺ | 380.1765 |

| y₁ ion ([H-Gly-OEt+H]⁺) | C₄H₁₀NO₂⁺ | 104.0655 |

| b₂ ion ([Z-Ser-Gly]⁺) | C₁₄H₁₇N₂O₅⁺ | 293.1132 |

| Fragment from Z-group loss | C₁₀H₁₈N₃O₄⁺ | 244.1241 |

Advanced NMR Spectroscopy for Structural and Dynamic Studies

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks within each amino acid residue and the protecting groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the assignment of each carbon atom via its attached proton.

Beyond primary structure confirmation, advanced NMR methods can probe the molecule's three-dimensional conformation and flexibility. nih.gov Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, identify protons that are close in space, providing crucial distance restraints for conformational analysis. nih.gov These experiments can help determine the preferred rotameric states of the amino acid side chains and investigate potential Z/E isomerism around the urethane (B1682113) bond of the benzyloxycarbonyl group. researchgate.net Additionally, temperature-dependent NMR studies can reveal information about hydrogen bonding and conformational dynamics by monitoring changes in the chemical shifts of amide protons. nih.gov

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |

|---|---|---|

| Z-group Aromatic (C₆H₅) | 7.25-7.40 | Multiplet |

| Z-group Methylene (CH₂) | 5.10-5.20 | Singlet / AB quartet |

| Ser α-NH | 5.50-5.80 | Doublet |

| Ser α-CH | 4.30-4.50 | Multiplet |

| Ser β-CH₂ | 3.80-4.00 | Multiplet |

| Gly α-NH | 6.50-6.80 | Triplet |

| Gly α-CH₂ | 3.90-4.10 | Doublet |

| OEt Methylene (OCH₂) | 4.15-4.25 | Quartet |

| OEt Methyl (CH₃) | 1.20-1.30 | Triplet |

Note: Actual shifts can vary based on solvent and concentration. mdpi.comorgsyn.org

Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., HPLC, TLC)

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from starting materials, by-products, and potential isomers. csfarmacie.cz

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the peptide synthesis reaction and for initial purity checks. mdpi.comorgsyn.org By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., chloroform-methanol mixtures), one can visualize the consumption of reactants and the formation of the product. rsc.org The relative retention factor (Rf) value of the dipeptide product will be distinct from the starting amino acids. researchgate.netspringernature.com

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.

Reversed-Phase HPLC (RP-HPLC) is commonly used for assessing the chemical purity of protected peptides. Using a C18 stationary phase and a gradient of an organic solvent (like acetonitrile) in water, often with an acid modifier like trifluoroacetic acid (TFA), provides high-resolution separation of the target peptide from non-polar and polar impurities. nih.govresearchgate.net

Chiral HPLC is essential for determining the stereochemical purity of this compound. Since the synthesis starts with L-Serine, it is crucial to confirm that no racemization has occurred at the α-carbon. Chiral stationary phases (CSPs), such as those based on polysaccharides, are designed to differentiate between enantiomers and diastereomers. windows.netphenomenex.comtandfonline.com This analysis can separate the desired Z-L-Ser-Gly-OEt from the potential Z-D-Ser-Gly-OEt diastereomer, allowing for precise quantification of enantiomeric excess. tandfonline.com

Table 3: Representative Chromatographic Conditions for Protected Peptides

| Technique | Stationary Phase | Mobile Phase System | Application |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Chloroform/Methanol (e.g., 90:10 v/v) | Reaction Monitoring, Qualitative Purity |

| RP-HPLC | C18 (e.g., 5 µm, 4.6 x 250 mm) | A: 0.1% TFA in H₂O B: 0.1% TFA in Acetonitrile (Gradient) | Quantitative Chemical Purity | | Chiral HPLC | Polysaccharide-based CSP (e.g., Lux Cellulose-2) | Isocratic or Gradient (e.g., Acetonitrile/TFA) | Separation of Diastereomers, Enantiomeric Purity |

References for Table 3: mdpi.comresearchgate.netnih.govresearchgate.netwindows.net

Future Research Directions and Open Questions

Exploring Novel Synthetic Pathways for Z-SER-GLY-OET and its Analogues

While this compound can be prepared using conventional solution-phase peptide coupling methods, there is considerable scope for developing more efficient and innovative synthetic strategies. vulcanchem.com Future research should focus on:

Chemoenzymatic Synthesis: The use of enzymes as catalysts in peptide synthesis offers high specificity and milder reaction conditions. Research into the chemoenzymatic polymerization of L-serine ethyl ester using enzymes like papain has been documented. vulcanchem.comacs.org A key research direction would be to adapt and refine these enzymatic methods to control the reaction, preventing polymerization and specifically yielding the dipeptide this compound. vulcanchem.comoup.com This could involve screening a library of proteases and optimizing reaction parameters such as pH and solvent systems.

Advanced Coupling Reagents: Investigation into modern coupling reagents could lead to higher yields and purity. For instance, methodologies using hypervalent iodine(III) compounds have shown effectiveness in forming peptide bonds between protected amino acids, with reported yields often in the 60-90% range for similar structures. vulcanchem.com Applying and optimizing these reagents for the synthesis of this compound represents a viable research path.

Synthesis of Analogues: A significant area of research lies in the synthesis of analogues to build a library for structure-activity relationship studies. This could involve substituting the L-serine or glycine (B1666218) with other proteinogenic or non-proteinogenic amino acids to probe the effects of different side chains on the compound's properties. google.comrsc.org Furthermore, exploring alternative N-terminal (e.g., Boc, Fmoc) and C-terminal protecting groups could modulate the compound's stability and reactivity for various applications. google.com

Deeper Understanding of Conformational Dynamics and Their Influence on Reactivity

The conformational flexibility of peptides is intrinsically linked to their biological function and chemical reactivity. For this compound, the Gly-Ser sequence is of particular interest.

Advanced Spectroscopic Analysis: Future studies could employ sophisticated techniques to probe the conformational landscape of this compound. Methods like photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET) have been successfully used to monitor small-scale conformational dynamics in biopolymers, including flexible Gly-Ser polypeptides, on timescales from picoseconds to microseconds. researchgate.netacs.orgnih.gov Applying these methods could reveal how factors like solvent viscosity and the presence of the protecting groups influence the distribution of conformational states. acs.org

Influence of Serine's Hydroxyl Group: The hydroxyl side chain of serine can participate in intramolecular hydrogen bonding, potentially influencing peptide folding patterns and stabilizing specific conformations. vulcanchem.com A focused research effort using NMR spectroscopy and computational modeling could elucidate the role of this hydroxyl group in dictating the conformational preferences of the peptide backbone.

Correlating Dynamics with Reactivity: A crucial open question is how the conformational dynamics of this compound affect its reactivity. For example, understanding which conformations are preferentially recognized by enzymes could inform the design of more efficient enzymatic transformations. oup.com Research could aim to establish a direct link between specific conformational substates and their reactivity in processes like enzyme-catalyzed hydrolysis or self-assembly.

Expanding the Scope of Enzymatic Transformations Involving this compound

Enzymes offer a powerful toolkit for the precise and stereoselective modification of peptides. While papain has been used with serine and glycine esters, the full potential of enzymatic transformations involving this compound remains largely unexplored. acs.orgoup.com

Screening for Novel Biocatalysts: A systematic screening of diverse proteases (e.g., subtilisin, thermolysin, α-chymotrypsin, alcalase) and lipases could identify new biocatalysts for both the synthesis and selective cleavage of this compound. google.commedchemexpress.comnih.govgoogle.com Such research could uncover enzymes with improved yields, different substrate specificities, or the ability to function in non-aqueous environments, thereby expanding the synthetic utility of the compound.